Caff-ol sulfate

Description

Caff-ol sulfate is hypothesized to be an organic sulfate ester derived from a caffeoyl alcohol or related phenolic compound. While direct structural data is unavailable in the provided evidence, its nomenclature suggests a sulfated derivative of a caffeic alcohol (a "caff-" prefix indicating caffeine or caffeic acid analogs). Such compounds are often implicated in plant secondary metabolism, particularly in the biosynthesis of aromatic compounds. Further research is needed to confirm its exact structure and biological pathways.

Properties

CAS No. |

158080-67-2 |

|---|---|

Molecular Formula |

C8H8O6S |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

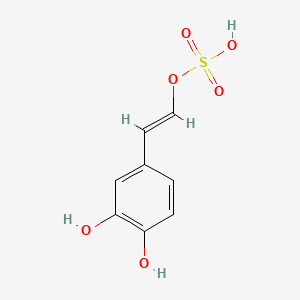

[(E)-2-(3,4-dihydroxyphenyl)ethenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H8O6S/c9-7-2-1-6(5-8(7)10)3-4-14-15(11,12)13/h1-5,9-10H,(H,11,12,13)/b4-3+ |

InChI Key |

BGUVCXKOVJXTPG-ONEGZZNKSA-N |

SMILES |

C1=CC(=C(C=C1C=COS(=O)(=O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/OS(=O)(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=COS(=O)(=O)O)O)O |

Synonyms |

2-(3',4'-dihydroxyphenyl)ethylene sulfate 2-(3',4'-dihydroxyphenyl)ethylene sulfate, (Z)-isomer caff-ol sulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Organic sulfates share a sulfate ester functional group (–OSO₃⁻) attached to an organic moiety. Key analogs include:

- Vanillic Acid Sulfate : A methoxybenzoic acid derivative sulfated at the 4-position. Classified under benzoic acids and derivatives, it is structurally more complex than Caff-ol sulfate due to its carboxylic acid and methoxy groups .

- Phenyl Sulfate : A simple aromatic sulfate ester (C₆H₆O₄S) with a sulfate group directly bonded to a benzene ring. Its minimalistic structure contrasts with this compound’s hypothesized caffeoyl backbone .

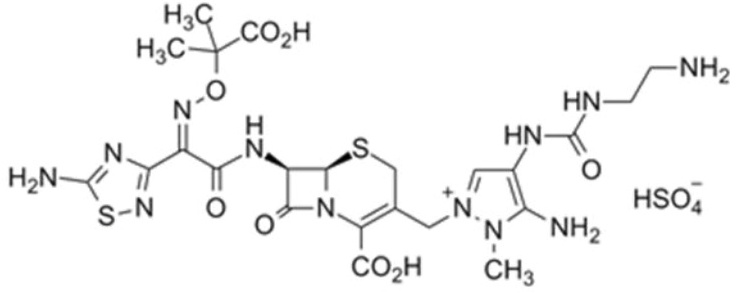

- Ceftolozane Sulfate : A pharmaceutical sulfate ester used in antibiotics. Its large, heterocyclic structure differs significantly from smaller plant-derived sulfates like this compound .

Functional and Application Comparison

Physicochemical Properties

| Property | This compound* | Vanillic Acid Sulfate | Phenyl Sulfate |

|---|---|---|---|

| Molecular Formula | Hypothetical: C₉H₁₀O₆S | C₈H₈O₇S | C₆H₆O₄S |

| Molecular Weight | ~258 g/mol | 248.21 g/mol | 174.17 g/mol |

| Solubility | Likely water-soluble (inferred) | Data unavailable | Data unavailable |

*Calculated based on structural analogy.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Biological Role |

|---|---|---|---|

| This compound | Caffeoyl alcohol + sulfate | Phenolic hydroxyl, sulfate | Plant aroma modulation |

| Vanillic Acid Sulfate | Methoxybenzoic acid + sulfate | Carboxylic acid, methoxy, sulfate | Biomarker in metabolic studies |

| Phenyl Sulfate | Benzene ring + sulfate | Aromatic ring, sulfate | Biochemical research |

Table 2: Industrial and Research Relevance

| Compound | Sector/Field | Significance |

|---|---|---|

| This compound | Agriculture/Food Science | Potential enhancer of fruit quality |

| Vanillic Acid Sulfate | Biomedical Research | Studying phenolic metabolism |

| Phenyl Sulfate | Organic Chemistry | Synthetic intermediate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.